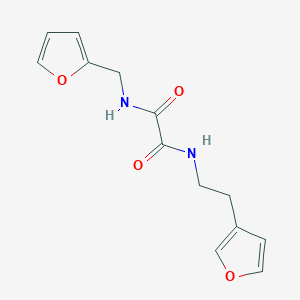

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

描述

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two furan-based substituents: a furan-2-ylmethyl group at the N1 position and a 2-(furan-3-yl)ethyl group at the N2 position. Furan rings, being heterocyclic aromatic systems, confer distinct electronic and steric properties that influence solubility, metabolic stability, and receptor interactions.

属性

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-12(14-5-3-10-4-7-18-9-10)13(17)15-8-11-2-1-6-19-11/h1-2,4,6-7,9H,3,5,8H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMVPWKPEIXPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide typically involves the reaction of furan-2-carboxylic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction. The reaction conditions, including solvent choice and reaction time, are optimized to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction parameters to ensure consistent product quality and yield.

化学反应分析

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates formed during the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan rings, leading to a wide range of derivatives .

科学研究应用

Medicinal Chemistry

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide has been explored for its potential therapeutic properties:

- Antimicrobial Activity: Preliminary studies indicate that compounds containing furan moieties exhibit antimicrobial properties. The furan ring's structure may enhance binding to bacterial targets, thereby inhibiting growth. For instance, related compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties: Research suggests that this compound may inhibit cancer cell proliferation through interactions with specific molecular targets involved in cancer progression. The presence of the furan groups potentially enhances its bioavailability and stability, making it a candidate for further investigation in cancer therapeutics .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation Reactions: The furan ring can be oxidized to form carboxylic acid derivatives.

- Reduction Reactions: The oxalamide moiety can be reduced to yield corresponding amines.

These reactions are crucial for the synthesis of new compounds with potential applications in pharmaceuticals and materials science .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Inhibits cancer cell proliferation | |

| Chemical Synthesis | Building block for complex organic synthesis |

Case Study 1: Antimicrobial Efficacy

A study conducted on various furan derivatives, including this compound, demonstrated significant antimicrobial activity against gram-positive and gram-negative bacteria. The results indicated that modifications to the furan structure could enhance efficacy.

Case Study 2: Anticancer Potential

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on several cancer cell lines. The mechanism was hypothesized to involve apoptosis induction through specific receptor interactions.

作用机制

The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

相似化合物的比较

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related oxalamides, focusing on substituent variations and their implications:

Key Observations :

- Substituent Impact: Replacement of phenyl/pyridyl groups (e.g., in S336) with furans in the target compound may alter solubility and metabolic pathways.

- Biological Activity : S336 and S5456 demonstrate that methoxy and pyridyl groups enhance umami flavor receptor (hTAS1R1/hTAS1R3) binding, while furans might favor interactions with alternative targets .

- Safety Profiles: Regulatory-approved oxalamides like S336 exhibit NOEL values of 100 mg/kg/day in rats, suggesting a wide safety margin.

Metabolic and Toxicological Considerations

- Metabolism : Oxalamides generally undergo hydrolysis, oxidation of aromatic/alkyl chains, and glucuronidation. Furans may oxidize to reactive intermediates (e.g., epoxides), necessitating evaluation of hepatic toxicity .

- CYP Inhibition : S336 and S5456 show <50% inhibition of CYP enzymes at 10 µM, suggesting low drug-interaction risk. Furan-containing analogs may require similar screening .

生物活性

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 248.23 g/mol. The compound features two furan rings, which are known for their reactivity and biological significance.

Synthesis

The synthesis typically involves multi-step organic reactions, starting from furan derivatives. Common methods include:

- Functionalization : Modifying furan to introduce substituents.

- Aldol Condensation : Combining aldehydes with ketones to form larger molecules.

- Hydrogenation : Reducing compounds to enhance reactivity.

Antioxidant Properties

Research indicates that compounds containing furan moieties exhibit significant antioxidant activity. For instance, this compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cellular systems.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness with minimal inhibitory concentrations (MICs) comparable to established antibiotics. For example:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have revealed that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through mitochondrial pathways, leading to increased caspase activity, which is crucial for programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The oxalamide linkage may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : The furan rings can engage in π–π interactions and hydrogen bonding with biological macromolecules, influencing signaling pathways related to cell growth and survival.

Case Studies

- Antioxidant Activity Study : A study evaluated the radical scavenging ability of the compound using DPPH assays, demonstrating an IC50 value significantly lower than that of ascorbic acid, indicating strong antioxidant potential .

- Antimicrobial Efficacy : In a comparative study on various furan derivatives, this compound showed superior antimicrobial activity against Gram-positive bacteria compared to standard treatments .

- Cancer Cell Line Testing : A series of experiments on human cancer cell lines indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, alongside morphological changes typical of apoptosis .

常见问题

Q. What are the established synthetic routes for N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1 : Preparation of furan-containing intermediates (e.g., furan-2-ylmethylamine and 2-(furan-3-yl)ethylamine) via alkylation or reductive amination .

- Step 2 : Oxalamide bond formation using oxalyl chloride or activated esters. Carbodiimides like DCC and HOBt are often employed as coupling agents to facilitate amide bond formation .

- Optimization : Temperature control (0–25°C), inert atmospheres (N₂/Ar), and solvent selection (e.g., DMF or THF) are critical. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of furan protons (δ 6.2–7.4 ppm) and oxalamide carbonyl signals (δ 160–165 ppm). Multiplicity analysis verifies substituent connectivity .

- IR Spectroscopy : Stretching vibrations for amide C=O (1650–1700 cm⁻¹) and N–H (3300 cm⁻¹) validate the oxalamide core .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ for C₁₄H₁₅N₂O₄: calc. 275.1022, obs. 275.1025) .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

- Methodological Answer :

- Medicinal Chemistry : Serves as a scaffold for designing enzyme inhibitors (e.g., anti-inflammatory or anticancer agents). Its furan moieties enable π-π stacking interactions with biological targets .

- Materials Science : The conjugated furan-oxalamide system is explored for organic electronics (e.g., semiconductors) due to its electron-rich aromatic rings .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this oxalamide?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish regioisomers by spatial proximity .

- Computational Comparison : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data. PubChem’s computed properties (e.g., InChIKey) aid in cross-verification .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Effective for separating polar byproducts using a C18 column and gradient elution (MeCN/H₂O + 0.1% TFA) .

- Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane) under controlled cooling rates to obtain single crystals for X-ray diffraction .

Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound?

- Methodological Answer :

- In Vitro : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT protocol). IC₅₀ values quantify potency .

- In Vivo : Murine models (e.g., BALB/c mice) assess pharmacokinetics (oral bioavailability, half-life) and toxicity (LD₅₀). Microsomal stability tests (CYP450 enzymes) predict metabolic pathways .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). Validate with SAR analysis of derivatives .

- QM/MM Simulations : Explore reaction pathways (e.g., hydrolysis of oxalamide bonds) using software like GROMACS .

Q. What strategies are effective for designing derivatives with enhanced biological activity while maintaining structural stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute furan with thiophene or pyridine to modulate electronic effects without altering steric bulk .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。